5-(2,5-Difluorophenyl)pyridine-2-carbaldehyde
Overview
Description
5-(2,5-Difluorophenyl)pyridine-2-carbaldehyde (5-DFPPC) is an organic compound that has been studied for its potential applications in the scientific research field. 5-DFPPC is a colorless and crystalline solid that is soluble in organic solvents, such as ethanol and acetone. It has a molecular weight of 278.12 g/mol and a melting point of 87-89°C. 5-DFPPC has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals and in the study of biochemical and physiological effects.
Scientific Research Applications
Novel Quinone-Fused Corroles
The Gallium(III)(pyridine) complex of 5,10,15-tris(pentafluorophenyl)corrole-3-carbaldehyde was utilized in azomethine ylide chemistry. It served as a precursor in 1,3-dipolar cycloaddition reactions with quinones, leading to both expected dehydrogenated 1,3-dipolar cycloadducts and novel quinone-fused corrole derivatives (Vale et al., 2007).
Synthesis of Heterocyclic Chalcones
5-(2,5-Difluorophenyl)pyridine-2-carbaldehyde has been used in the synthesis of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes via the Vilsmeier–Haack reaction. These carbaldehydes were further treated to produce chalcone analogues and dipyrazolopyridines, demonstrating its versatility in heterocyclic compound synthesis (Quiroga et al., 2010).
Photophysical Properties of Novel Pyrazolo Naphthyridines
The heterocyclic orthoaminoaldehyde, similar to 5-(2,5-Difluorophenyl)pyridine-2-carbaldehyde, was a key intermediate in the synthesis of pyrazolo[3,4-h][1,6]naphthyridine, showcasing its importance in studying photophysical properties of such compounds. The substituents on the newly annulated pyridine ring significantly influenced absorption and emission properties (Patil et al., 2010).
Development of Thienopyridines
In a study on the conversion of acetamidothiophens into thienopyridines, 5-substituted-2-acetamidothiophens were transformed into 2-acetamidothiophen-3-carbaldehydes, highlighting the role of pyridine-2-carbaldehyde derivatives in the formation of thienopyridines and exploring the mechanisms involved in these reactions (Meth–Cohn et al., 1981).
Use in Sonogashira-Type Reactions
5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes, structurally related to 5-(2,5-Difluorophenyl)pyridine-2-carbaldehyde, were precursors in Sonogashira-type cross-coupling reactions, leading to the formation of pyrazolo[4,3-c]pyridines. This illustrates the compound's potential in facilitating complex organic syntheses (Vilkauskaitė et al., 2011).
Development of Hydrophobic Base Pairs
In genetic alphabet expansion research, pyrrole-2-carbaldehyde, a compound related to 5-(2,5-Difluorophenyl)pyridine-2-carbaldehyde, was developed as a specific pairing partner for 9-methylimidazo[(4,5)-b]pyridine. This demonstrated the compound's utility in the development of unnatural base pairs for potential applications in DNA research (Mitsui et al., 2003).
properties
IUPAC Name |
5-(2,5-difluorophenyl)pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO/c13-9-2-4-12(14)11(5-9)8-1-3-10(7-16)15-6-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWURXOKFLKZRSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CN=C(C=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Difluorophenyl)pyridine-2-carbaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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